2-(3-Benzyloxyphenyl)-4-hydroxypyridine
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Overview
Description
2-(3-Benzyloxyphenyl)-4-hydroxypyridine: is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine typically involves the reaction of 3-benzyloxybenzaldehyde with 4-hydroxypyridine under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which is base-catalyzed and involves the formation of a chalcone intermediate. This intermediate is then cyclized to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro and bromo derivatives.
Scientific Research Applications
Chemistry: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .
Medicine: The compound is explored for its anti-inflammatory and analgesic properties. It is also being investigated for its role in treating metabolic disorders such as propionic acidemia.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA can lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-(3-Benzyloxyphenyl)propionic acid: Used in pharmacological studies for its anti-inflammatory properties.
3-(Benzyloxy)pyridin-2-amine: Known for its interaction with enzymes and potential therapeutic applications.
Uniqueness: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine stands out due to its dual functional groups (benzyloxy and hydroxypyridine), which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-16-9-10-19-18(12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIOWJZHLGAAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692787 |
Source
|
Record name | 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-95-1 |
Source
|
Record name | 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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